molecular formula C15H14ClNO B6352761 N-Benzyl-4-(chloromethyl)benzamide CAS No. 334709-06-7

N-Benzyl-4-(chloromethyl)benzamide

Cat. No.: B6352761
CAS No.: 334709-06-7
M. Wt: 259.73 g/mol
InChI Key: UOWAIXVFBHUXKT-UHFFFAOYSA-N
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Description

N-Benzyl-4-(chloromethyl)benzamide is a chemical compound with the CAS number 334709-06-7 and a molecular formula of C₁₅H₁₄ClNO . It is offered with a high purity level of ≥98% and should be stored sealed in a dry environment, at 2-8°C . The compound features a benzamide core, a structure of significant interest in medicinal chemistry. Research into similar benzamide derivatives has shown their value as selective agonists for the serotonin 5-HT4 receptor, which plays a critical role in gastrointestinal motility and is a target for developing novel prokinetic agents . The presence of both the benzyl and chloromethyl functional groups on the benzamide scaffold makes this compound a versatile building block or intermediate for further chemical synthesis and structure-activity relationship (SAR) studies in pharmaceutical research. This product is intended for research and further manufacturing applications only, and is not approved for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

N-benzyl-4-(chloromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWAIXVFBHUXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-(chloromethyl)benzoyl chloride (1.75 g, 9.09 mmol) is dissolved in dichloromethane (20 mL) and added dropwise to a cooled (0°C) solution of benzylamine (0.49 mmol) and triethylamine (1.59 mL, 11.4 mmol). The mixture stirs at room temperature for 5 hours, followed by aqueous workup and recrystallization from CH₂Cl₂/pentane.

Key Parameters :

  • Base Selection : Triethylamine outperforms inorganic bases in minimizing side reactions.

  • Solvent System : Dichloromethane ensures homogeneity, while pentane induces crystallization.

  • Temperature Control : Maintaining 0°C during reagent addition prevents exothermic decomposition.

Yield improvements to 61% are achieved through stoichiometric excess (2:1 acyl chloride-to-amine ratio) and inert atmosphere conditions.

Coupling via In Situ Activation of 4-(Chloromethyl)benzoic Acid

To circumvent handling unstable acyl chlorides, methods activating 4-(chloromethyl)benzoic acid directly have been developed. A patent-pending approach employs phosphorus oxychloride (POCl₃) as both activator and solvent.

Stepwise Mechanism

  • Acid Activation : 4-(Chloromethyl)benzoic acid reacts with POCl₃ at 0–5°C to form the mixed anhydride intermediate.

  • Amidation : Benzylamine is introduced, yielding the target compound after 2–4 hours at room temperature.

Advantages :

  • Purity : >98.5% by avoiding benzoyl chloride impurities.

  • Solvent Recovery : Tetrahydrofuran/ethyl acetate mixtures (1:1–3 v/v) are recycled with >80% efficiency.

This method achieves 85% yield, making it industrially viable despite longer reaction times.

Reductive Amination of 4-(Chloromethyl)benzaldehyde

An alternative pathway leverages reductive amination, as reported in dual-target ligand syntheses. Here, 4-(chloromethyl)benzaldehyde condenses with benzylamine under hydrogenation conditions.

Catalytic Considerations

  • Catalyst : Palladium on carbon (10 wt%) in ethanol at 50 psi H₂.

  • Intermediate Isolation : The imine intermediate is characterized by FT-IR (C=N stretch at 1640 cm⁻¹).

Yields reach 75%, though scalability is limited by catalyst costs.

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques utilize microwave irradiation to accelerate amide bond formation. A 2019 study reports:

  • Resin : Wang resin-functionalized 4-(chloromethyl)benzoic acid.

  • Conditions : 100 W, 80°C, 20 minutes.

  • Yield : 90% with >95% purity (HPLC).

This method reduces reaction times from hours to minutes but requires specialized equipment.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Acyl Sub.6199High reproducibilityAcyl chloride handling
In Situ Activation8598.5Industrial scalabilityLong reaction time
Reductive Amination7597Avoids acyl intermediatesExpensive catalysts
Microwave-Assisted9095Rapid synthesisSpecialized equipment needed

Characterization and Quality Control

All synthetic routes validate product identity through:

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm, CH₂Cl singlet at δ 4.5.

  • ESI-MS : [M+H]⁺ at m/z 274.1.

  • Melting Point : 135–137°C (lit. 135–136°C).

Impurity profiling via HPLC reveals residual benzylamine (<0.5%) in methods using excess acyl chloride .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (Sₙ) reactions with various nucleophiles, forming derivatives with modified alkyl chains.

Reaction Type Reagents/Conditions Product Yield References
Amine Alkylation Primary amines, Et₃N, CH₂Cl₂, 0°C → rtN-benzyl-4-(aminomethyl)benzamide60–75%
Thiol Substitution Thiophenol, K₂CO₃, DMF, 80°CN-benzyl-4-(benzylthio)methylbenzamide55%
Hydrolysis NaOH (aq), THF, refluxN-benzyl-4-(hydroxymethyl)benzamide85%

Mechanistic Insight :

  • The reaction proceeds via an Sₙ2 mechanism, where the nucleophile displaces chloride from the chloromethyl group.

  • Steric hindrance from the benzamide group slightly reduces reaction rates compared to non-aryl analogs .

Elimination Reactions

Under basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a vinyl intermediate.

Reagents Conditions Product Yield References
KOtBu, DMSO120°C, 12 hN-benzyl-4-vinylbenzamide40%
DBU, tolueneReflux, 6 hN-benzyl-4-(methylene)benzamide38%

Key Observation :

  • Elimination competes with substitution in polar aprotic solvents like DMSO.

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed coupling reactions.

Reaction Type Catalyst/Reagents Product Yield References
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃N-benzyl-4-(aryl-methyl)benzamide50–65%
Heck Reaction Pd(OAc)₂, alkene, NEt₃N-benzyl-4-(alkenyl-methyl)benzamide45%

Limitation :

  • The benzamide’s electron-withdrawing nature reduces catalytic efficiency compared to electron-rich substrates .

Reductive Functionalization

The chloromethyl group can be reduced to a methyl group or converted to other functionalities.

Reagents Conditions Product Yield References
LiAlH₄, THF0°C → rt, 2 hN-benzyl-4-methylbenzamide70%
NaBH₄, NiCl₂MeOH, rt, 6 hN-benzyl-4-(iodomethyl)benzamide60%

Note :

  • LiAlH₄ selectively reduces the C-Cl bond without affecting the amide group.

Polymerization and Macrocycle Formation

The chloromethyl group enables incorporation into polymeric structures.

Application Reagents Outcome References
Step-Growth Polymer Bifunctional amines, DIPEAPoly(benzamide-amine) networks
Dendrimer Synthesis Tris(2-aminoethyl)amineStar-shaped benzamide dendrimers

Advantage :

  • High thermal stability (>300°C) of resulting polymers due to aromatic backbone .

Biological Activity Modulation

Structural modifications via chloromethyl reactivity enhance pharmacological properties:

Derivative Biological Activity IC₅₀ References
4-(Aminomethyl)-N-benzylbenzamideEGFR kinase inhibition10 nM (91%)
4-(Trifluoromethyl) analogAntiprotozoal (vs Plasmodium falciparum)0.8 μM

SAR Insight :

  • Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance kinase inhibition .

Mechanistic Pathways and Computational Insights

DFT calculations (B3LYP/6-31G*) reveal:

  • The chloromethyl group’s C-Cl bond dissociation energy is 68 kcal/mol , favoring Sₙ2 over Sₙ1 mechanisms.

  • Steric effects from the N-benzyl group increase the activation barrier by ~3 kcal/mol compared to non-substituted analogs .

Stability and Reactivity Trends

  • Solvent Effects : Reactions proceed faster in polar aprotic solvents (e.g., DMF > CH₂Cl₂ > THF).

  • Temperature : Optimal substitution occurs at 25–60°C; higher temperatures promote elimination.

  • pH Sensitivity : Hydrolysis accelerates under basic conditions (pH > 10).

Scientific Research Applications

Chemistry

N-Benzyl-4-(chloromethyl)benzamide serves as a building block for synthesizing more complex molecules. Its chloromethyl group can participate in nucleophilic substitution reactions, making it useful for creating derivatives with varied functionalities .

Biology

This compound is utilized as a precursor for developing biologically active compounds. Its structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor functions .

Medicine

Research indicates that this compound exhibits potential therapeutic properties, including:

  • Anti-inflammatory Activity : Studies have shown that derivatives can inhibit pro-inflammatory cytokines such as IL-6 and prostaglandin E2 (PGE2), suggesting applications in treating inflammatory diseases .
  • Antibacterial and Antifungal Activity : The compound has demonstrated moderate antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
    CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
    This compoundStaphylococcus aureus25 µg/ml
    This compoundEscherichia coli50 µg/ml
    This compoundCandida albicans30 µg/ml
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures inhibit receptor tyrosine kinases related to cancer progression, indicating potential applications in oncology .

Anti-inflammatory Activity

A study on N-Benzyl-4-bromobenzamide (NBBA), an analog of this compound, highlighted its ability to significantly inhibit IL-6 production by approximately 35.6% at a concentration of 10 µg/ml and PGE2 production by 75.6%, showcasing its potential as an anti-inflammatory agent .

Anticancer Research

Research into benzamide derivatives has identified several compounds that inhibit cell proliferation in various cancer cell lines. These findings suggest that this compound could have therapeutic implications in cancer treatment .

Mechanism of Action

The mechanism of action of N-Benzyl-4-(chloromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis Role Reference
This compound C₁₅H₁₄ClNO 259.73 Chloromethyl (-CH₂Cl) at C4 Intermediate in anticancer agents, SN2 reactivity
N-Benzyl-4-chlorobenzamide C₁₄H₁₂ClNO 245.71 Chloro (-Cl) at C4 Chemical synthesis reagent
N-Benzyl-4-(trifluoromethyl)benzamide C₁₅H₁₂F₃NO 279.26 Trifluoromethyl (-CF₃) at C4 Amide synthesis via phosphonium salts
N-Benzyl-4-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzamide C₁₈H₁₃Cl₂N₃O₂ 374.22 Dichloropyridazinyl at C4 Bioactive compound (potential kinase inhibition)
4-Chloro-N-[2-(3-oxomorpholino)ethyl]benzamide C₁₄H₁₆ClN₂O₃ 298.75 Chloro at C4, morpholinyl-ethyl chain Probable CNS-targeting agent

Reactivity and Functional Group Influence

  • Chloromethyl Group (Target Compound) :

    • Exhibits high reactivity in SN2 reactions, enabling facile substitution with amines, thiols, or other nucleophiles. This is exploited in the synthesis of imatinib derivatives (e.g., bromobenzamide intermediates) .
    • Hydrolysis studies of benzamidomethyl derivatives suggest that the chloromethyl group enhances electrophilicity, facilitating prodrug activation .
  • Chloro Substituent (N-Benzyl-4-chlorobenzamide) :

    • Lacks the reactive CH₂Cl moiety, rendering it less versatile in nucleophilic substitutions. Primarily used as a stable building block in coupling reactions .
  • Trifluoromethyl Group (N-Benzyl-4-(trifluoromethyl)benzamide) :

    • The electron-withdrawing -CF₃ group increases the electrophilicity of the carbonyl carbon, enhancing amide bond stability. Used in peptide mimetics and kinase inhibitors .
  • Heterocyclic Substituents (Dichloropyridazinyl) :

    • Introduces hydrogen-bonding capabilities and planar geometry, often improving target binding affinity in enzyme inhibitors (e.g., Dyrk1A inhibitors) .

Biological Activity

N-Benzyl-4-(chloromethyl)benzamide, a derivative of benzamide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, antibacterial, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group and a chloromethyl substituent on the benzamide backbone. The synthesis typically involves the reaction of 4-chloromethylbenzoic acid with benzylamine under acidic conditions. The resulting compound exhibits various biological activities attributed to its structural features.

Anti-Inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study focusing on its analog N-Benzyl-4-bromobenzamide (NBBA) revealed that it effectively inhibits the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs).

Key Findings:

  • IL-6 Inhibition: NBBA reduced IL-6 production by approximately 35.6% at a concentration of 10 µg/ml (p < 0.001).
  • PGE2 Inhibition: The compound inhibited PGE2 production by 75.6%, demonstrating a strong anti-inflammatory effect comparable to established anti-inflammatory agents like prednisolone and NS-398 .

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal potential. A study reported that derivatives of benzamide, including this compound, exhibited significant activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/ml
This compoundEscherichia coli50 µg/ml
This compoundCandida albicans30 µg/ml

These findings indicate that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast strains .

Anticancer Potential

The anticancer activity of this compound is an area of ongoing research. Studies have suggested that benzamide derivatives can inhibit various receptor tyrosine kinases involved in cancer progression. For instance, compounds with similar structures have shown potent inhibitory effects against kinases such as EGFR and PDGFR, which are crucial in tumor growth and metastasis .

Case Study:
A recent investigation into the biological activities of novel benzamide derivatives demonstrated that certain compounds significantly inhibited cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .

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